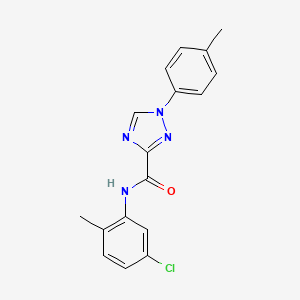![molecular formula C18H16O3 B13370764 2,2-dimethyl-6-phenyl-3,6-dihydrofuro[2,3-e][2]benzofuran-8(2H)-one](/img/structure/B13370764.png)
2,2-dimethyl-6-phenyl-3,6-dihydrofuro[2,3-e][2]benzofuran-8(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-6-phenyl-3,6-dihydrofuro2,3-ebenzofuran-8(2H)-one is a complex organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by its unique structure, which includes a dihydrofuran ring fused to a benzofuran core, with additional phenyl and dimethyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-6-phenyl-3,6-dihydrofuro2,3-ebenzofuran-8(2H)-one typically involves multi-step organic reactions. One common method involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides. This reaction proceeds through the formation of a highly electrophilic quinoline-type o-quinone methide intermediate, which then reacts with the ylide at the carbon atom. Subsequent intramolecular nucleophilic substitution and cleavage of a pyridine molecule yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-dimethyl-6-phenyl-3,6-dihydrofuro2,3-ebenzofuran-8(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,2-dimethyl-6-phenyl-3,6-dihydrofuro2,3-ebenzofuran-8(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-6-phenyl-3,6-dihydrofuro2,3-ebenzofuran-8(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydrobenzofuran: A simpler analog with a similar core structure but lacking the additional substituents.
2,3-dihydrofuro[3,2-h]quinolines: Compounds with a similar dihydrofuran ring but different substituents and ring fusion patterns.
Uniqueness
2,2-dimethyl-6-phenyl-3,6-dihydrofuro2,3-ebenzofuran-8(2H)-one is unique due to its specific substituents and ring fusion, which confer distinct chemical and physical properties. These unique features make it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C18H16O3 |
|---|---|
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
2,2-dimethyl-6-phenyl-3,6-dihydrofuro[3,4-g][1]benzofuran-8-one |
InChI |
InChI=1S/C18H16O3/c1-18(2)10-12-8-9-13-14(16(12)21-18)17(19)20-15(13)11-6-4-3-5-7-11/h3-9,15H,10H2,1-2H3 |
Clave InChI |
APCWULIHTHBGPU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(O1)C3=C(C=C2)C(OC3=O)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-thienylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B13370686.png)
![1-(methylsulfanyl)-3-[3-(methylsulfanyl)-1,2,4-triazin-5-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13370693.png)

![5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370705.png)
![6-(1,3-Benzodioxol-5-yl)-3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370713.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13370717.png)
![3-(1-Adamantyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370725.png)
![Methyl 8-isopropyl-2-phenyl-4-[(3-pyridinylmethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B13370728.png)

![2-phenyl-2H-[1,2,3]triazolo[4,5-b]pyridine-6,7-dione 6-(phenylhydrazone)](/img/structure/B13370737.png)
![N-methyl-N-(4-{6-[2-(methylamino)-1,3-thiazol-4-yl]-2-pyridinyl}-1,3-thiazol-2-yl)amine](/img/structure/B13370739.png)
![5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370740.png)

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370759.png)
